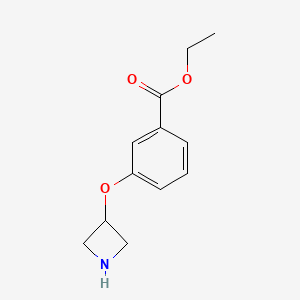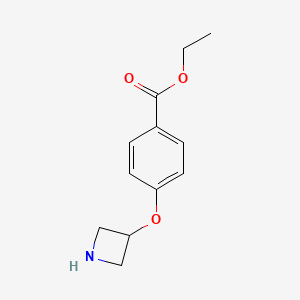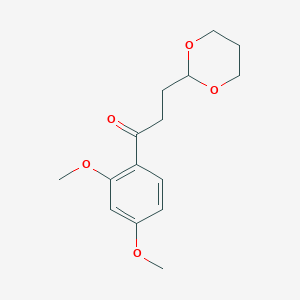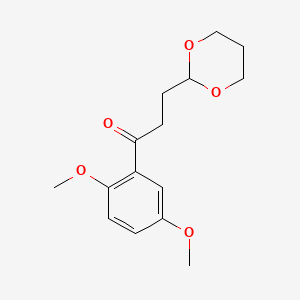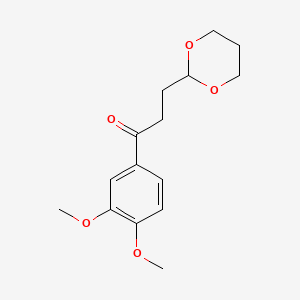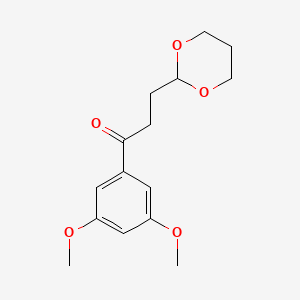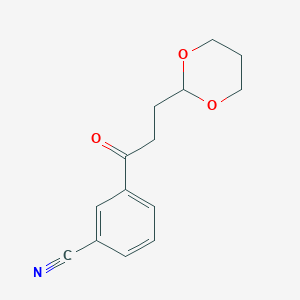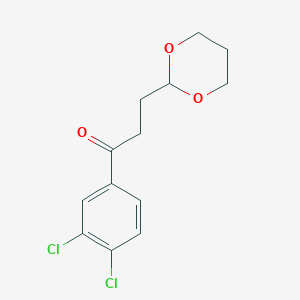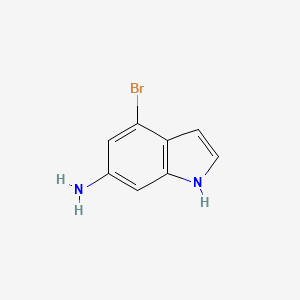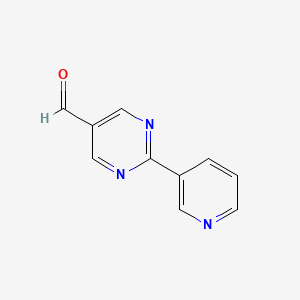
2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is a pyridinecarbaldehyde that is pyridine substituted by a formyl group . It is a solid substance .
Synthesis Analysis
The synthesis of this compound can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is represented by the InChI code:1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . It can also undergo condensation with two molecules of pyridine-2-carboxaldehyde (pyca) in the presence of MnCl2 and ammonium diethyldithiophosphate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.19 g/mol . It is a solid substance . The IUPAC name for the compound is2-(2-pyridinyl)-5-pyrimidinecarbaldehyde .
Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit significant anti-fibrotic activities. These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium .
Anticancer Activity
Derivatives of 2-(Pyridin-3-YL)pyrimidine have been synthesized and shown to possess more cytotoxic activity than certain reference drugs when tested against lung cancer cell lines. This suggests a potential application in developing new anticancer therapies .
Antimicrobial and Antifungal Properties
The synthesized derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have shown activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, indicating their potential as antimicrobial and antifungal agents .
Antioxidant Properties
In the search for new antioxidants, derivatives of 2-(Pyridin-3-YL)pyrimidine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives have comparable IC50 values, suggesting their use as antioxidants .
Pharmacokinetic Profiles
The pharmacokinetic profiles of these derivatives have been evaluated, which is crucial for understanding their behavior in biological systems. This includes absorption, distribution, metabolism, and excretion characteristics, which are essential for drug development .
Receptor Tyrosine Kinase Inhibition
Some derivatives have been studied as inhibitors of receptor tyrosine kinase, an important target in cancer therapy. The inhibition of this enzyme can lead to the suppression of cancer cell growth and proliferation .
Propriétés
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJKGNLMVPDCDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647960 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde | |
CAS RN |
954227-03-3 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

